

JNJ-49095397: A Targeted Approach to Kinase Inhibition in Inflammatory Airway Disease

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Compound of Interest		
Compound Name:	JNJ-49095397	
Cat. No.:	B8601818	Get Quote

A new wave of narrow-spectrum kinase inhibitors, exemplified by **JNJ-49095397** (also known as RV-568), offers a promising alternative to traditional broad-spectrum kinase inhibitors for the treatment of chronic inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD). By selectively targeting key kinases in inflammatory pathways, these next-generation inhibitors aim to maximize therapeutic efficacy while minimizing the off-target effects often associated with broader-acting agents.

This guide provides a comprehensive comparison of **JNJ-49095397** with representative broad-spectrum kinase inhibitors, focusing on their selectivity, potency, and impact on relevant signaling pathways. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.

Kinase Selectivity Profile: JNJ-49095397 vs. Broad-Spectrum Inhibitors

JNJ-49095397 is a potent, narrow-spectrum inhibitor primarily targeting p38 mitogen-activated protein kinase (MAPK) α and γ isoforms, as well as SRC family kinases.[1] This targeted approach contrasts sharply with broad-spectrum inhibitors like sunitinib, dasatinib, and sorafenib, which inhibit a wide array of kinases involved in various cellular processes.



Kinase Target	JNJ-49095397 (RV-568) IC50 (nM)	Sunitinib IC50 (nM)	Dasatinib IC50 (nM)	Sorafenib IC50 (nM)
ρ38α (ΜΑΡΚ14)	< 5[2]	-	-	-
р38ү (МАРК12)	-	-	-	-
SRC	-	>10,000	0.5-16	-
VEGFR2	-	80[3]	-	90
PDGFRβ	-	2[3]	<30	57
c-KIT	-	-	<30	68
BCR-ABL	-	-	9	-
Raf-1	-	-	-	6
B-Raf	-	-	-	22
FLT3	-	-	-	58

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.

In Vitro Anti-Inflammatory Activity

The targeted inhibition of the p38 MAPK pathway by **JNJ-49095397** translates to potent antiinflammatory effects in cellular models relevant to COPD. This pathway is a key regulator of the production of pro-inflammatory cytokines.



Cell Type & Stimulus	Cytokine Measured	JNJ-49095397 (RV-568) Effect
Human Peripheral Blood Mononuclear Cells (PBMCs) + LPS	TNF-α	IC50 < 2 nM
Human Bronchial Epithelial BEAS-2B Cells + TNF-α	IL-8	IC50 < 0.8 nM
Human Monocytes and Macrophages	Pro-inflammatory cytokines	Potent inhibition, often greater than corticosteroids

Clinical Efficacy in COPD

A 14-day clinical trial in patients with moderate to severe COPD demonstrated the clinical potential of inhaled **JNJ-49095397**.

Parameter	JNJ-49095397 (50 μg and 100 μg)	Placebo
Change in pre-bronchodilator FEV1	Improved by 69 mL and 48 mL, respectively	-
Change in Sputum Malondialdehyde	Significantly reduced (p<0.05)	No significant change
Sputum Cell Counts	No significant change	No significant change
Adverse Events	Similar to placebo	Similar to placebo

Signaling Pathways and Experimental Workflows p38 MAPK Signaling Pathway in COPD

The p38 MAPK signaling cascade is a central driver of inflammation in COPD. Environmental stressors like cigarette smoke activate this pathway in immune and epithelial cells, leading to the production of pro-inflammatory cytokines such as TNF- α and IL-8. **JNJ-49095397**

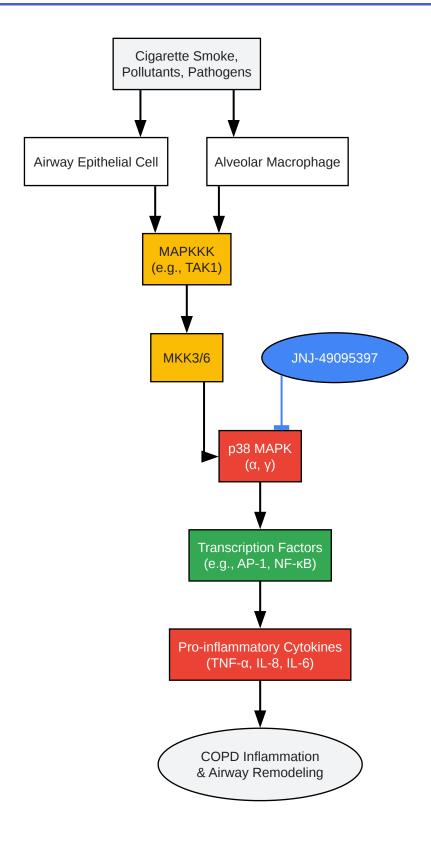




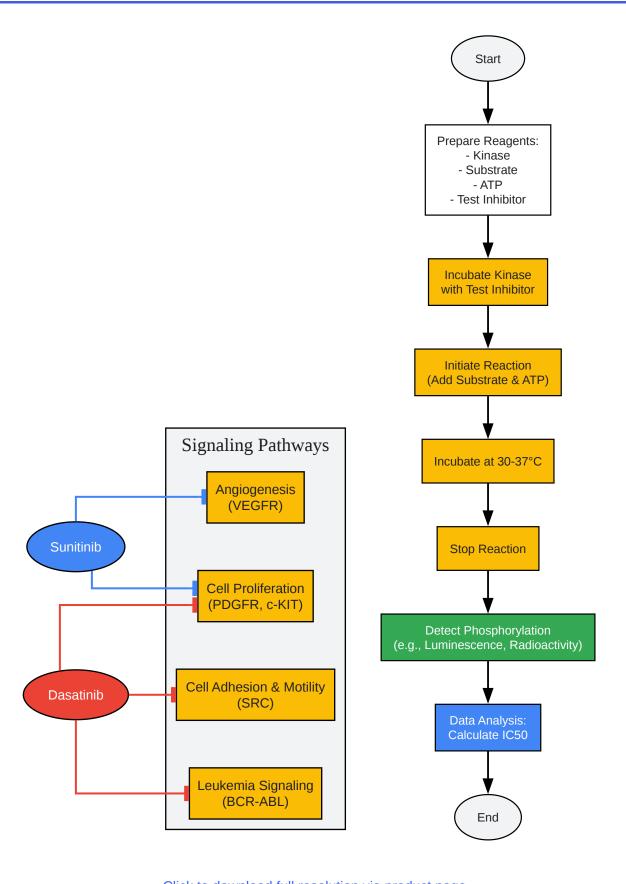


specifically targets p38 α and p38 γ , key isoforms in this pathway, thereby reducing downstream inflammation.









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References

- 1. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
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